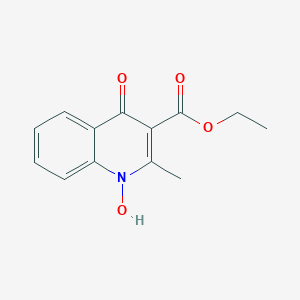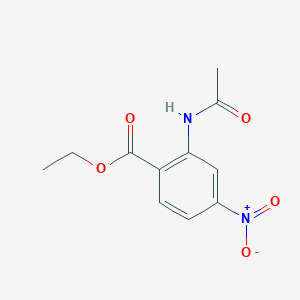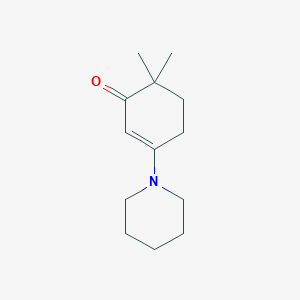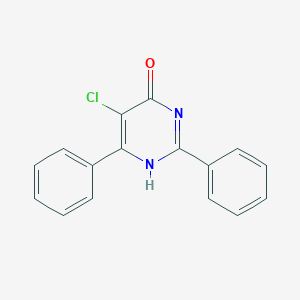
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a chemical compound with a unique structure that includes a quinoline ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its distinctive properties and reactivity, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves the reaction of anilines with malonic acid equivalents. Other methods include the reaction of anthranilic acid derivatives or alternative methods such as Methods C and D .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial and anticancer properties . Additionally, it has applications in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be compared with other similar compounds such as 4-hydroxy-2-quinolones and their derivatives . These compounds share a similar quinoline ring structure but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
These compounds are known for their diverse applications in medicinal chemistry, including their use as antimicrobial and anticancer agents .
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25g/mol |
IUPAC-Name |
ethyl 1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-8(2)14(17)10-7-5-4-6-9(10)12(11)15/h4-7,17H,3H2,1-2H3 |
InChI-Schlüssel |
VMHWBGQENVYJHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372855.png)






![6-Amino-5-[(4-methylbenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B372867.png)





